molecular formula C14H21N3O3 B2399628 (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone CAS No. 2241144-59-0

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone

Cat. No. B2399628
CAS RN: 2241144-59-0
M. Wt: 279.34
InChI Key: YFBZMYFCCFUFOQ-UHFFFAOYSA-N
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Description

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor of a protein called tankyrase, which is involved in the regulation of various cellular processes, including DNA repair, telomere maintenance, and Wnt signaling.

Scientific Research Applications

Synthetic Applications and Reactivity

Research by Follet et al. (2015) explored the reactivity of substituted aryl(indol-3-yl)methylium ions, which share structural motifs with the query compound, particularly in their potential for nucleophilic substitution reactions. This work demonstrates the versatility of these ions in synthetic chemistry, offering insights into how the morpholine and piperidine rings in the query compound might interact with π-nucleophiles (Follet, Berionni, Mayer, & Mayr, 2015).

Catalysis and Enantioselective Reactions

The use of morpholine and piperidine derivatives in catalysis is highlighted by Ito, Sawamura, and Hayashi (1987), where a ferrocenylphosphine-gold(I) complex, containing a morpholino group, catalyzed an asymmetric aldol reaction. This example illustrates the potential of the query compound to act as a ligand or catalyst in stereoselective syntheses, given its structural similarity to active catalyst components (Ito, Sawamura, & Hayashi, 1987).

Pharmaceutical and Biological Applications

Although specifically excluding drug use and dosage information, it is noteworthy that morpholine and piperidine rings are commonly found in biologically active compounds. For example, Bektaş et al. (2007) synthesized triazole derivatives incorporating morpholine and piperidine, evaluated for antimicrobial activities. Such studies suggest that the query compound could be of interest in the development of new therapeutic agents, given the antimicrobial potential of its structural analogs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Material Science and Organic Synthesis

In materials science and organic synthesis, the versatility of morpholine and piperidine derivatives is again evident. Rao et al. (2014) reported on the synthesis of chromene derivatives using morpholine and piperidine, showcasing the utility of these moieties in constructing complex organic molecules that could have applications in material science, organic electronics, or as intermediates in pharmaceutical synthesis (Rao, Reddy, Jyotsna, & Sait, 2014).

properties

IUPAC Name

(4-methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-12(14(18)17-5-7-19-8-6-17)20-13(16-10)11-3-2-4-15-9-11/h11,15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBZMYFCCFUFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCCNC2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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